1-(4-nitrobenzoyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Overview
Description
1-(4-nitrobenzoyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a complex organic compound characterized by the presence of a nitrobenzoyl group, a trifluoromethylphenyl group, and a piperidine ring
Preparation Methods
The synthesis of 1-(4-nitrobenzoyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide typically involves multiple steps, including the introduction of the nitrobenzoyl and trifluoromethylphenyl groups onto the piperidine ring. Common synthetic routes include:
Nitration and Acylation:
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired piperidine-4-carboxamide structure.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
1-(4-nitrobenzoyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions, using reagents such as hydrogen gas and palladium catalysts.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Coupling Reactions:
Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong bases, and nucleophiles. Major products formed from these reactions include amine derivatives, substituted aromatic compounds, and complex organic structures .
Scientific Research Applications
1-(4-nitrobenzoyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-nitrobenzoyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
1-(4-nitrobenzoyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(4-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine: This compound shares similar structural features but differs in the presence of a piperazine ring instead of a piperidine ring.
Trifluoromethylpyridine Derivatives: These compounds contain a trifluoromethyl group attached to a pyridine ring and are used in similar applications, including agrochemicals and pharmaceuticals.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(4-nitrobenzoyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O4/c21-20(22,23)15-3-5-16(6-4-15)24-18(27)13-9-11-25(12-10-13)19(28)14-1-7-17(8-2-14)26(29)30/h1-8,13H,9-12H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYZQVJWCPHVEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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